2-tert-Butyl-4,6-dinitro-4'-(trifluoromethyl)diphenylamine
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Overview
Description
2-tert-Butyl-4,6-dinitro-4’-(trifluoromethyl)diphenylamine is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of tert-butyl, dinitro, and trifluoromethyl groups attached to a diphenylamine backbone. This compound is of interest due to its potential use in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4,6-dinitro-4’-(trifluoromethyl)diphenylamine typically involves multiple steps, starting from commercially available starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-4,6-dinitro-4’-(trifluoromethyl)diphenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted diphenylamines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-tert-Butyl-4,6-dinitro-4’-(trifluoromethyl)diphenylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-4,6-dinitro-4’-(trifluoromethyl)diphenylamine involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These properties contribute to its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-2,6-dinitrophenol: Similar in structure but lacks the trifluoromethyl group.
2,4,6-Tri-tert-butylpyrimidine: Contains tert-butyl groups but differs in the core structure.
2,6-Di-tert-butyl-4-methylpyridine: Similar tert-butyl substitution but different functional groups.
Uniqueness
2-tert-Butyl-4,6-dinitro-4’-(trifluoromethyl)diphenylamine is unique due to the combination of tert-butyl, dinitro, and trifluoromethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
109825-55-0 |
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Molecular Formula |
C17H16F3N3O4 |
Molecular Weight |
383.32 g/mol |
IUPAC Name |
2-tert-butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C17H16F3N3O4/c1-16(2,3)13-8-12(22(24)25)9-14(23(26)27)15(13)21-11-6-4-10(5-7-11)17(18,19)20/h4-9,21H,1-3H3 |
InChI Key |
RLJJLJXEGOAXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])NC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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